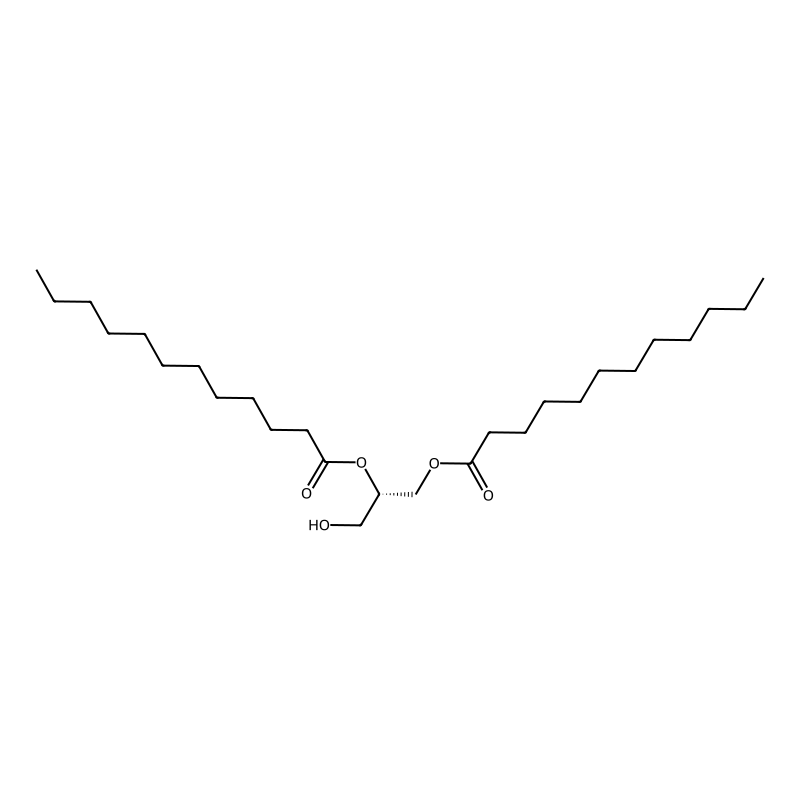

1,2-Dilauroyl-sn-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Studying Enzyme Activity:

1,2-Dilauroyl-sn-glycerol serves as a substrate for enzymes involved in phospholipid metabolism, specifically diacylglycerol kinase (DGK). Researchers utilize it to study the activity and regulation of DGK, which plays a crucial role in converting DAG to phosphatidic acid, a vital intermediate in the synthesis of various phospholipids essential for cell membrane function [].

Investigating Protein Kinase C (PKC) Activation:

DAG acts as a second messenger in cellular signaling pathways. Upon stimulation of specific receptors, an enzyme called phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol 1,4,5-trisphosphate (IP3). DAG, in turn, activates protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival []. Researchers employ 1,2-dilauroyl-sn-glycerol to study PKC activation and its downstream signaling cascades, providing insights into various physiological and pathological processes.

Studying Lipid-Protein Interactions:

1,2-Dilauroyl-sn-glycerol, due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), can be used to study lipid-protein interactions. Researchers utilize it as a model system to understand how proteins interact with membranes and other lipid environments, providing valuable information on various cellular processes such as membrane trafficking and signaling [].

1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol characterized by the presence of two lauric acid (12:0) chains attached at the sn-1 and sn-2 positions of the glycerol backbone. Its chemical formula is C27H52O5, and it is classified as a 1,2-diglyceride. This compound is notable for its role in various biological processes, including functioning as a potential second messenger in signal transduction pathways .

1,2-DLG acts as a second messenger in signal transduction pathways within cells [, ]. Following its production by PLC, it activates protein kinase C (PKC), a key enzyme involved in various cellular processes like growth, differentiation, and inflammation [, ]. The specific mechanism involves the binding of 1,2-DLG to the regulatory domain of PKC, leading to a conformational change that allows the enzyme to become active and phosphorylate downstream targets [].

- Oxidation: It can be oxidized to form corresponding fatty acids or other oxidized derivatives.

- Hydrolysis: In the presence of water and enzymes, it can be hydrolyzed into glycerol and free fatty acids.

- Transesterification: It can react with alcohols to form esters.

These reactions are significant in both metabolic pathways and synthetic applications in organic chemistry .

1,2-Dilauroyl-sn-glycerol is involved in various biological activities:

- Signal Transduction: It may act as a second messenger in cellular signaling pathways, influencing processes such as cell proliferation and differentiation.

- Metabolic Role: As a metabolite found in organisms like Escherichia coli, it plays a role in lipid metabolism and cellular energy storage .

- Potential Therapeutic Uses: Its properties may be leveraged in drug formulations or as an emulsifier in pharmaceutical manufacturing due to its biocompatibility .

The synthesis of 1,2-dilauroyl-sn-glycerol can be achieved through several methods:

- Chemical Synthesis: This involves the reaction of glycerol with lauric acid under acidic conditions, typically using a catalyst to facilitate esterification.

- Enzymatic Synthesis: Lipases can be employed to catalyze the formation of this compound from glycerol and lauric acid, offering higher specificity and milder reaction conditions.

- Biotechnological Methods: Microbial fermentation processes can produce 1,2-dilauroyl-sn-glycerol using genetically modified organisms that metabolize lauric acid .

The applications of 1,2-dilauroyl-sn-glycerol are diverse:

- Pharmaceuticals: Used as an emulsifier or stabilizer in drug formulations.

- Food Industry: Acts as a food additive for emulsification purposes.

- Cosmetics: Utilized in formulations for skin care products due to its moisturizing properties.

- Research: Employed in studies related to lipid metabolism and cell signaling mechanisms .

Research on interaction studies involving 1,2-dilauroyl-sn-glycerol has shown:

- Cellular Interactions: It interacts with various cellular receptors, potentially modulating signal transduction pathways.

- Metabolic Pathways: Studies indicate its involvement in lipid metabolic pathways and how it influences the activity of enzymes related to fat metabolism.

- Synergistic Effects: When combined with other lipids or compounds, it may enhance or modify biological responses, suggesting potential for therapeutic applications .

Several compounds share structural similarities with 1,2-dilauroyl-sn-glycerol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycerol | Diacylglycerol | Contains palmitic acid chains (16:0) |

| 1,2-Dioleoyl-sn-glycerol | Diacylglycerol | Contains oleic acid chains (18:1) |

| 1,3-Dilauroyl-sn-glycerol | Diacylglycerol | Chains at sn-1 and sn-3 positions |

| 1,2-Diarachidoyl-sn-glycerol | Diacylglycerol | Contains arachidic acid chains (20:0) |

Uniqueness

1,2-Dilauroyl-sn-glycerol is unique due to its specific fatty acid composition (lauric acid) at both sn-1 and sn-2 positions. This configuration contributes to its distinct biological activities and applications compared to other diacylglycerols. Its role in metabolic pathways and potential therapeutic uses further emphasize its significance in both research and industry contexts .